REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH:11]([CH3:12])[CH2:10][CH:9]2[C:4]([CH3:13])([CH2:5][CH:6]=[CH:7][CH2:8]2)[C:3]1=[O:14]>C(OCC)(=O)C.[Pd]>[CH3:1][CH:2]1[CH:11]([CH3:12])[CH2:10][CH:9]2[C:4]([CH3:13])([CH2:5][CH2:6][CH2:7][CH2:8]2)[C:3]1=[O:14]
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Name
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2,3,8a-trimethyl-3,4,4a,5,8,8a-hexahydro-1(2H)-naphthalenone
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1C(C2(CC=CCC2CC1C)C)=O
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
was hydrogenated, at room temperature
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Type
|
DISTILLATION
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Details
|
The crude product was purified by bulb-to-bulb distillation (78° C./0.035 mbar)
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Name
|
|
Type
|
product
|
Smiles
|
CC1C(C2(CCCCC2CC1C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 51 mmol | |
AMOUNT: MASS | 9.88 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |